molecular formula C19H19F3N2O2 B1401781 (E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1311284-11-3

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No.: B1401781
CAS No.: 1311284-11-3
M. Wt: 364.4 g/mol
InChI Key: ZMVIEBSZZKREHK-JXMROGBWSA-N
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Description

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester (CAS 1311284-11-3) is an ethyl ester derivative featuring a pyridine core substituted with dimethylamino and trifluoromethyl groups. Its molecular formula is C₁₉H₁₉F₃N₂O₂, with a molar mass of 364.36 g/mol . Key properties include a predicted density of 1.227 g/cm³, boiling point of 487.1°C, and pKa of 3.99, suggesting moderate acidity . The compound’s structure combines a conjugated acrylate ester with a 2-pyridinyl aromatic system, making it a candidate for medicinal chemistry applications, particularly in drug discovery due to its trifluoromethyl group’s lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl (E)-3-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-4-26-18(25)10-7-13-5-8-14(9-6-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVIEBSZZKREHK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester, also known by its IUPAC name ethyl (E)-3-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C19H19F3N2O2
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 1311284-11-3
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its structural features, particularly the dimethylamino and trifluoromethyl groups. These functional groups enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The interaction with these targets can modulate their activity, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 Value (μM) Effect
MCF-7 (Breast)2.95 ± 0.15Inhibition of cell growth
HCT116 (Colon)1.5 ± 0.10Induction of apoptosis
A549 (Lung)3.0 ± 0.20Cell cycle arrest at G2/M phase

These results suggest that the compound may act as a potent inhibitor of cell growth through mechanisms involving apoptosis and cell cycle regulation .

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent. Studies have reported that it can effectively reduce viral loads in infected models:

Virus Type Viral Load Reduction (%) Model Used
Influenza A>90%Mouse lethal infection model
HIV85%In vitro assays

The antiviral mechanism is believed to involve direct inhibition of viral replication, highlighting its potential as a therapeutic agent against viral infections .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on healthy mice administered with this compound at a dosage of 40 mg/kg showed significant tumor regression in xenograft models. The results demonstrated a reduction in tumor size by over 50% within two weeks of treatment, with minimal toxicity observed .

Case Study 2: Safety Profile Assessment

In a subacute toxicity study, the compound was evaluated for safety following oral administration. The findings indicated a favorable safety profile with no significant adverse effects at doses up to 40 mg/kg, suggesting its potential for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several acrylate esters and pyridine derivatives. Below is a detailed comparison:

Structural Features

Compound Name (CAS) Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester (1311284-11-3) C₁₉H₁₉F₃N₂O₂ –CF₃, –N(CH₃)₂ Acrylate ester, pyridine 364.36
Ethyl (2E)-3-(4-pyridinyl)acrylate (123293-78-7) C₁₀H₁₁NO₂ None (simple pyridinyl) Acrylate ester, pyridine 177.20
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate C₁₅H₂₀N₂O₃ –NHC(O)C(CH₃)₃ Acrylate ester, pyridine, amide 276.34
Azoxystrobin (131860-33-8) C₂₂H₁₇N₃O₅ –CN, –OCH₃, pyrimidine Methoxyacrylate, pyrimidine 403.39
[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester (1311283-97-2) C₁₉H₂₀F₃N₃O₃ –CF₃, –N(CH₃)₂, ylideneaminooxy Acrylate ester, pyridine, oxyacetate 395.38

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl (–CF₃) group in the main compound enhances lipophilicity compared to simpler pyridinyl acrylates like Ethyl (2E)-3-(4-pyridinyl)acrylate . This property may improve membrane permeability in biological systems.
  • Acidity : The main compound’s pKa (~3.99) is lower than that of unsubstituted pyridinyl acrylates, likely due to electron-withdrawing effects of –CF₃. In contrast, azoxystrobin’s methoxy group reduces acidity (pKa ~4.5–5.0) .
  • Thermal Stability : The boiling point (487.1°C) is higher than Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate (~300–350°C estimated), attributable to stronger intermolecular forces from –CF₃ and aromatic stacking .

Spectroscopic Differentiation

  • NMR: The main compound’s ¹H-NMR would show distinct peaks for –CF₃ (δ ~110–120 ppm in ¹⁹F NMR) and dimethylamino protons (δ ~2.8–3.2 ppm), absent in simpler analogs like Ethyl (2E)-3-(4-pyridinyl)acrylate .
  • UV-Vis: Conjugation across the acrylate and pyridine systems results in λmax ~270–300 nm, similar to azoxystrobin but redshifted compared to non-fluorinated esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

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